molecular formula C6H13NO2 B3157360 cis-Pyrrolidine-3,4-diyldimethanol CAS No. 848616-45-5

cis-Pyrrolidine-3,4-diyldimethanol

Cat. No.: B3157360
CAS No.: 848616-45-5
M. Wt: 131.17 g/mol
InChI Key: JOXFRTIMRUMHML-ZCFIWIBFSA-N
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Preparation Methods

The synthesis of cis-Pyrrolidine-3,4-diyldimethanol typically involves the reduction of pyrrolidine derivatives. One common method is the catalytic hydrogenation of pyrrolidine-3,4-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C. Industrial production methods may involve similar catalytic processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis of cis-Pyrrolidine-3,4-diyldimethanol can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,5-dimethoxytetrahydrofuran", "sodium hydride", "1,4-dibromobutane", "pyrrolidine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: 2,5-dimethoxytetrahydrofuran is reacted with sodium hydride to form the corresponding diol.", "Step 2: The diol is then reacted with 1,4-dibromobutane in the presence of pyrrolidine to form the desired pyrrolidine derivative.", "Step 3: The pyrrolidine derivative is reduced using sodium borohydride to form the corresponding diol.", "Step 4: The diol is then treated with acetic acid to form the corresponding acetate ester.", "Step 5: The acetate ester is hydrolyzed using hydrochloric acid to form the corresponding diol.", "Step 6: The diol is then treated with sodium hydroxide to form the desired cis-Pyrrolidine-3,4-diyldimethanol.", "Step 7: The final product is purified using methanol." ] }

CAS No.

848616-45-5

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2R)-1-(hydroxymethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-4-6-2-1-3-7(6)5-9/h6,8-9H,1-5H2/t6-/m1/s1

InChI Key

JOXFRTIMRUMHML-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](N(C1)CO)CO

SMILES

C1C(C(CN1)CO)CO

Canonical SMILES

C1CC(N(C1)CO)CO

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Pyrrolidine-3,4-diyldimethanol
Reactant of Route 2
cis-Pyrrolidine-3,4-diyldimethanol
Reactant of Route 3
cis-Pyrrolidine-3,4-diyldimethanol
Reactant of Route 4
Reactant of Route 4
cis-Pyrrolidine-3,4-diyldimethanol
Reactant of Route 5
cis-Pyrrolidine-3,4-diyldimethanol
Reactant of Route 6
cis-Pyrrolidine-3,4-diyldimethanol

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